Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propyl group, a dichlorophenoxy moiety, an acetamido group, and a morpholinyl group attached to a benzoate backbone. Its chemical properties make it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This can be achieved through the esterification of 2,4-dichlorophenol with chloroacetic acid under basic conditions using a catalyst like triethylamine.
Amidation: The resulting ester is then reacted with propylamine to form the acetamido derivative.
Coupling with 2-(MORPHOLIN-4-YL)BENZOIC ACID: The final step involves coupling the acetamido derivative with 2-(morpholin-4-yl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For high-throughput synthesis.
Purification: Using techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID: Known for its herbicidal properties.
5-CHLORO-2-(2,4-DICHLOROPHENOXY)PHENOL: Used as an antimicrobial agent.
4-(2,4-DICHLOROPHENOXY)BENZALDEHYDE: Utilized in organic synthesis.
Uniqueness
PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H24Cl2N2O5 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
propyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H24Cl2N2O5/c1-2-9-30-22(28)17-13-16(4-5-19(17)26-7-10-29-11-8-26)25-21(27)14-31-20-6-3-15(23)12-18(20)24/h3-6,12-13H,2,7-11,14H2,1H3,(H,25,27) |
InChI Key |
VXUSAAQKDKRFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
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